molecular formula C14H18N2O5S B2853856 Methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate CAS No. 2411337-38-5

Methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate

Cat. No. B2853856
M. Wt: 326.37
InChI Key: MRIPMJCOQZBYKN-BQYQJAHWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the sulfamoyl group, and the ester group would all contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the sulfamoyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its density, and its stability under various conditions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses, and the development of new synthesis methods .

properties

IUPAC Name

methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-16(2)22(19,20)12-6-4-5-11(9-12)10-15-13(17)7-8-14(18)21-3/h4-9H,10H2,1-3H3,(H,15,17)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIPMJCOQZBYKN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CNC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CNC(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-({[3-(dimethylsulfamoyl)phenyl]methyl}carbamoyl)prop-2-enoate

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